molecular formula C30H50O B2914469 epi-beta-Amyrin CAS No. 6811-63-8

epi-beta-Amyrin

Cat. No.: B2914469
CAS No.: 6811-63-8
M. Wt: 426.729
InChI Key: JFSHUTJDVKUMTJ-OGQDUQSFSA-N
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Description

Epi-beta-Amyrin is a naturally occurring pentacyclic triterpenoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is part of the amyrin family, which includes alpha-amyrin and delta-amyrin, each with unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epi-beta-Amyrin can be achieved through various methods. One common approach involves the partial synthesis from oleanolic acid or ursolic acid. The process typically includes selective iodation and reduction steps to yield this compound . Another method involves the use of oxidosqualene cyclases, which catalyze the polycyclization of oxidosqualene to form this compound .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from plant sources, such as the resin of Protium heptaphyllum. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Epi-beta-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products often exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of epi-beta-Amyrin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases and vascular endothelial growth factor, which are involved in cancer progression . Additionally, it modulates the production of cytokines and reactive oxygen species, contributing to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Epi-beta-Amyrin is part of the amyrin family, which includes alpha-amyrin and delta-amyrin. These compounds share a similar pentacyclic triterpenoid structure but differ in their biological activities and applications:

This compound stands out due to its broad spectrum of biological activities and its potential for use in various fields, including medicine, agriculture, and industry.

Properties

IUPAC Name

(3R,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22?,23-,24-,27-,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHUTJDVKUMTJ-OWHKACRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@H]1CC(CC2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6811-63-8
Record name Olean-12-en-3-ol, (3alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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